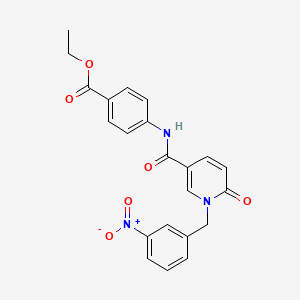

Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Description

Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 1,6-dihydropyridine moiety via an amide bond. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

ethyl 4-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c1-2-31-22(28)16-6-9-18(10-7-16)23-21(27)17-8-11-20(26)24(14-17)13-15-4-3-5-19(12-15)25(29)30/h3-12,14H,2,13H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJKNKCAFWZJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate typically involves a multi-step process. The initial step often includes the nitration of benzyl derivatives to introduce the nitro group. This is followed by the formation of the dihydropyridine ring through a series of condensation reactions. The final steps involve the esterification and amidation reactions to introduce the ethyl and carboxamido groups, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be employed.

Major Products

Oxidation: Formation of amine derivatives.

Reduction: Formation of pyridine derivatives.

Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate:

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various pathogens. The presence of the nitro group enhances its reactivity, making it effective against certain bacterial strains.

Anticancer Activity

Preliminary studies suggest that derivatives of similar structures may induce cytotoxic effects on cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancerous cells.

- Interaction with Ion Channels : The dihydropyridine core may modulate ion channel activity, influencing cellular excitability and signaling pathways.

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition against Staphylococcus aureus |

| Study B | Anticancer | Showed cytotoxic effects on MCF-7 breast cancer cell line |

| Study C | Ion Channel Modulation | Altered calcium influx in neuronal cells, suggesting potential for neurological applications |

Mechanism of Action

The mechanism of action of Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the dihydropyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

The compound is compared to five analogues (I-6230, I-6232, I-6273, I-6373, I-6473) from the Molecules 2011 study . These analogues share the ethyl 4-substituted benzoate backbone but differ in substituents, linker groups, and heterocyclic systems (Table 1).

Table 1: Structural Comparison of Target Compound and Analogues

| Compound ID | Substituent | Linker Group | Heterocycle/Core | Notable Features |

|---|---|---|---|---|

| Target Compound | 3-Nitrobenzyl | Amide | 1,6-Dihydropyridine | Strong electron-withdrawing nitro group |

| I-6230 | Pyridazin-3-yl | Phenethylamino | Pyridazine | Nitrogen-rich heterocycle |

| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino | Pyridazine | Methyl enhances hydrophobicity |

| I-6273 | Methylisoxazol-5-yl | Phenethylamino | Isoxazole | Oxygen-containing heterocycle |

| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio | Isoxazole | Thioether linker |

| I-6473 | 3-Methylisoxazol-5-yl | Phenethoxy | Isoxazole | Ether linker |

Key Observations:

Substituent Diversity: The target compound uniquely incorporates a nitro group, which enhances electrophilicity and may influence redox properties compared to methyl or isoxazole substituents in analogues.

Linker Group Variations: The amide linker in the target compound supports hydrogen bonding, unlike thioether (I-6373) or ether (I-6473) linkers, which prioritize lipophilicity.

Heterocyclic Core Differences: The 1,6-dihydropyridine core in the target compound is partially unsaturated, enabling keto-enol tautomerism, which is absent in fully aromatic pyridazine or isoxazole systems . Isoxazole-containing analogues (I-6273–I-6473) may exhibit metabolic stability due to their oxygenated heterocycles.

Physicochemical and Pharmacological Implications

Solubility and Bioavailability:

- The nitro group in the target compound may reduce aqueous solubility compared to methyl-substituted analogues (e.g., I-6232), but its amide linker could mitigate this through hydrogen bonding.

- Thioether (I-6373) and ether (I-6473) linkers likely enhance membrane permeability due to increased lipophilicity.

Electronic and Steric Effects:

- The electron-withdrawing nitro group in the target compound may polarize the dihydropyridine ring, affecting reactivity in nucleophilic or electrophilic reactions.

Biological Activity

Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a complex organic compound belonging to the class of dihydropyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.36 g/mol. The compound features a dihydropyridine core, an ethyl ester group, and a nitrobenzyl moiety, which contribute to its reactivity and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.36 g/mol |

| Functional Groups | Nitro group, ethyl ester, carbonyl group |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with dihydropyridine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. A notable study demonstrated that derivatives of dihydropyridines can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

The proposed mechanisms by which this compound exerts its biological effects include:

- Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR activity, influencing various signaling pathways related to inflammation and cell growth .

- Redox Activity : The nitro group in the structure may participate in redox reactions, contributing to its biological activity by generating reactive oxygen species (ROS) that can trigger cellular responses .

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of several dihydropyridine derivatives against common pathogens. This compound demonstrated notable inhibition zones comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on MCF-7 and HeLa cell lines treated with varying concentrations of the compound. Results showed a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving:

-

Step 1 : Activation of carboxylic acid groups using carbonyldiimidazole (CDI) in toluene or DMF at 60–80°C to form reactive intermediates.

-

Step 2 : Amide coupling between the activated intermediate and 3-nitrobenzylamine under inert conditions (argon/nitrogen), monitored by TLC.

-

Step 3 : Esterification using ethanol and catalytic sulfuric acid under reflux.

-

Key Variables : Solvent polarity (DMF enhances reaction rates but may reduce selectivity), temperature (higher temperatures accelerate coupling but increase side products), and stoichiometric ratios (1.2:1 molar ratio of CDI to substrate improves yield). Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Table 1 : Comparative Yields Under Different Conditions

Solvent Temperature (°C) Yield (%) Purity (HPLC) DMF 80 72 95% Toluene 60 65 98% THF 70 58 90%

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Confirm the presence of the 3-nitrobenzyl group (aromatic protons at δ 8.2–8.5 ppm), ester moiety (triplet for ethyl CH3 at δ 1.3 ppm and quartet for CH2 at δ 4.3 ppm), and dihydropyridine NH (broad singlet at δ 10.2 ppm).

- ¹³C NMR : Verify carbonyl carbons (amide C=O at ~168 ppm, ester C=O at ~170 ppm).

- IR : Stretching vibrations for NO2 (1520 cm⁻¹ and 1350 cm⁻¹), amide C=O (1650 cm⁻¹), and ester C-O (1250 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in the dihydropyridine core and nitrobenzyl substituent?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) is critical for:

- Torsion Angle Analysis : Confirming the planarity of the dihydropyridine ring and orientation of the 3-nitrobenzyl group.

- Hydrogen Bonding : Identifying intermolecular interactions (e.g., NH···O=C) that stabilize the crystal lattice.

- Validation : R-factor refinement (<5%) and electron density maps ensure absence of disorder. For example, a study on analogous compounds showed that nitro group orientation affects π-π stacking, which can be quantified via SCXRD .

Q. What strategies mitigate contradictory bioactivity data in enzyme inhibition assays involving this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Buffer pH (e.g., Tris-HCl vs. phosphate) affects protonation states of the dihydropyridine NH and nitro group.

- Enzyme Isoforms : Testing against purified vs. crude enzyme extracts (e.g., COX-2 vs. COX-1) clarifies selectivity.

- Control Experiments : Use of competitive inhibitors (e.g., indomethacin for COX) and kinetic analysis (Ki vs. IC50) to distinguish binding mechanisms. Replicating assays under standardized conditions (e.g., 25°C, pH 7.4) reduces variability .

Q. How does molecular docking predict the interaction of this compound with cancer-related targets like EGFR or PARP?

- Methodological Answer :

- Ligand Preparation : Optimize 3D geometry using Gaussian09 (DFT/B3LYP/6-31G* basis set) and assign partial charges via AM1-BCC.

- Receptor Selection : Retrieve EGFR (PDB: 1M17) or PARP-1 (PDB: 4UND) structures from the RCSB PDB.

- Docking Workflow : Use AutoDock Vina with a grid box centered on the ATP-binding site. Key parameters include exhaustiveness=20 and energy range=4. Post-docking analysis (PyMOL/LigPlot+) identifies H-bonds (e.g., between the amide NH and Thr766 of EGFR) and hydrophobic contacts (nitrobenzyl with Phe723). Validation via MD simulations (100 ns, GROMACS) assesses binding stability .

Methodological Considerations for Data Interpretation

- Chromatographic Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Adjust mobile phase pH to 3.0 (with 0.1% TFA) to sharpen peaks for ionizable groups .

- Crystallization Challenges : Slow evaporation from DMSO/water (1:3) at 4°C yields suitable crystals. Avoid DMF due to high boiling point and tendency to form solvates .

- Bioactivity Reproducibility : Pre-incubate compounds in assay buffer for 1 hr to ensure solubility. Centrifuge (10,000 rpm, 5 min) to remove aggregates before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.